7-Bromo-4-chloropyrazolo[1,5-a]pyridine
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Description
7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Pyrazolo[1,5-a]pyridine derivatives are used in the synthesis of various heterocyclic compounds, including pyrazolopyridines and pyrazolopyridothienotriazines. These compounds have potential applications in pharmaceuticals and materials science (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Spin-Transitions in Iron(II) Complexes
- Derivatives of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, such as 2,6-bis(4-chloropyrazol-1-yl)pyridine, are used in synthesizing iron(II) complexes that exhibit thermal and light-induced spin-transitions. These transitions are crucial for developing materials with variable magnetic properties (Pritchard, Lazar, Barrett, Kilner, Asthana, Carbonera, Létard, & Halcrow, 2009).
Synthesis of Analgesic and Anti-Inflammatory Agents
- 7-Azaindazole derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have shown significant anti-inflammatory and analgesic activities, indicating their potential use in developing new pharmaceutical agents (Chamakuri, Murthy, & Yellu, 2016).
Photoinduced Tautomerization in Chromophores
- 2-(1H-pyrazol-5-yl)pyridine derivatives, including those related to this compound, are studied for their unique photoreactions such as excited-state intramolecular and intermolecular proton transfers. These processes are important for understanding the behavior of molecular switches and sensors (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Development of Fluorescent Chemosensors
- Derivatives of this compound have been used to develop fluorescent chemosensors, particularly for the detection of metal ions like Cu2+. These sensors have potential applications in environmental monitoring and bioanalytical chemistry (García, Romero, & Portilla, 2019).
Synthesis of Bisphosphonates with Biological Interest
- 1H-Pyrazolo[3,4-b]pyridine derivatives are precursors for synthesizing bisphosphonates, a class of compounds with potential biological interest, suggesting applications in drug development and biochemistry (Teixeira, Lucas, Curto, Neves, Duarte, André, & Teixeira, 2013).
Tuning of Emission Properties in Iridium Complexes
- In iridium complexes, the nature of ancillary ligands, including those derived from this compound, significantly influences their redox and emission properties. This finding is crucial for developing new luminescent materials for various applications (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
Inhibition of Mild Steel Corrosion
- Imidazo[4,5-b]pyridine derivatives, related to this compound, have shown effectiveness as inhibitors against mild steel corrosion, indicating their potential use in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).
Properties
IUPAC Name |
7-bromo-4-chloropyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKVHAMUBSCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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